The synthesis of 3-Bromo-1H-pyrrole-2,5-dione typically involves the bromination of pyrrole-2,5-dione. One common method is to react pyrrole-2,5-dione with bromine in a suitable solvent under controlled conditions.
Typical yields for this synthesis can vary but are often reported between 70% to 90%, depending on the specific conditions used.
The molecular structure of 3-Bromo-1H-pyrrole-2,5-dione features a five-membered ring containing both nitrogen and carbon atoms. The presence of the bromine atom at the 3-position affects the electronic properties of the compound.
3-Bromo-1H-pyrrole-2,5-dione participates in various chemical reactions due to its reactive bromine atom and carbonyl groups.
Substituted derivatives of pyrrole-2,5-dione are common products from these reactions, leading to compounds with varied biological activities.
The mechanism of action for 3-Bromo-1H-pyrrole-2,5-dione involves its interaction with various biomolecules within biological systems.
The localization within cells can dictate its biochemical effects, with potential targeting to specific organelles influencing its efficacy.
3-Bromo-1H-pyrrole-2,5-dione exhibits distinct physical and chemical properties that contribute to its utility in research and applications.
The applications of 3-Bromo-1H-pyrrole-2,5-dione span various fields including medicinal chemistry and materials science.
The discovery of 3-Bromo-1H-pyrrole-2,5-dione (CAS 98026-79-0) represents a significant advancement in the medicinal chemistry of five-membered heterocyclic compounds. As a structural analog of maleimide (1H-pyrrole-2,5-dione), this brominated derivative emerged from systematic efforts to enhance the bioactivity profile of the parent scaffold through strategic halogen substitution. Early investigations revealed that bromination at the C3 position substantially altered the compound's electronic properties and intermolecular interaction capabilities, leading to its identification as a promising antimicrobial agent [1]. The compound belongs to a broader class of 1H-pyrrole-2,5-dione derivatives that have demonstrated diverse pharmacological activities, including anti-inflammatory, antipsychotic, anxiolytic, and antiepileptic effects [1]. Its emergence as a distinct bioactive scaffold coincided with growing interest in halogenated heterocycles as privileged structures in drug discovery, particularly against drug-resistant pathogens where conventional antibiotics show limited efficacy.
The historical development of 3-Bromo-1H-pyrrole-2,5-dione reflects a broader trend in medicinal chemistry where simple heterocyclic cores are strategically functionalized to enhance their pharmacological potential. Initial synthetic approaches focused on direct bromination of the maleimide core, yielding a compound with improved biological activity spectrum compared to its non-halogenated counterparts. Subsequent research expanded to explore various derivatives with substitutions at different ring positions, but the 3-bromo variant consistently demonstrated superior antibacterial potency, especially against Gram-positive pathogens [2]. This compound exemplifies how targeted structural modification of fundamental heterocyclic systems can yield novel therapeutic candidates with enhanced bioactivity profiles.
Table 1: Key Pyrrole-2,5-dione Derivatives and Their Bioactive Properties
Compound Name | Substituents | Reported Bioactivities |
---|---|---|
1H-Pyrrole-2,5-dione | H (parent compound) | Limited inherent bioactivity |
3-Methyl-1H-pyrrole-2,5-dione | Methyl at C3 | Intermediate activity profile |
3-Bromo-1H-pyrrole-2,5-dione | Bromo at C3 | Potent antibacterial, antifungal activities |
3,4-Dibromo-1H-pyrrole-2,5-dione | Bromo at C3,C4 | Enhanced cytotoxicity, antifungal activity |
1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione | Multiple substituents | COX inhibition, anti-inflammatory activity |
The strategic incorporation of 3-Bromo-1H-pyrrole-2,5-dione into pharmacophore design has yielded compounds with significant anti-inflammatory and antimicrobial properties. Biological evaluations demonstrate that this brominated scaffold effectively inhibits pathogenic strains including Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, with MIC values of 32 μg/mL, 32 μg/mL, and 64 μg/mL, respectively [2]. These antibacterial activities position this compound as a promising lead structure for addressing the critical need for novel antibiotics against drug-resistant pathogens. The molecular framework serves as a versatile template for developing new classes of antibacterial agents, especially against Gram-positive bacteria where it exhibits the highest potency.
Beyond its direct antibacterial effects, the compound significantly modulates immune responses by inhibiting pro-inflammatory cytokine production. Research indicates that derivatives of 3-Bromo-1H-pyrrole-2,5-dione reduce the secretion of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cell (PBMC) cultures [1]. This dual functionality—simultaneously targeting microbial pathogens and dampening harmful inflammatory responses—represents a particularly valuable pharmacological profile for addressing complex infectious diseases where inflammation contributes significantly to pathology. The compound's ability to inhibit PBMC proliferation in anti-CD3 antibody-stimulated cultures further demonstrates its immunomodulatory potential, suggesting applications in autoimmune conditions and inflammatory disorders beyond infectious diseases.
Table 2: Comparative Bioactivity Profile of 3-Bromo-1H-pyrrole-2,5-dione
Biological Activity | Experimental Model | Potency/Effect |
---|---|---|
Antibacterial Activity | ||
Against S. aureus ATCC 25923 | Broth microdilution method | MIC = 32 μg/mL [2] |
Against E. coli ATCC 25922 | Broth microdilution method | MIC = 32 μg/mL [2] |
Against P. aeruginosa ATCC 27853 | Broth microdilution method | MIC = 64 μg/mL [2] |
Immunomodulatory Activity | ||
Inhibition of PBMC proliferation | Anti-CD3-stimulated PBMC cultures | Significant inhibition [1] |
Suppression of IL-6 production | LPS-stimulated human PBMC cultures | Potent inhibition [1] |
Suppression of TNF-α production | LPS-stimulated human PBMC cultures | Potent inhibition [1] |
3-Bromo-1H-pyrrole-2,5-dione occupies a specialized niche within the maleimide derivative chemical space, distinguished by its bromine atom at the C3 position. This structural modification significantly alters both the electronic characteristics and biological interactions compared to simple maleimides or alkyl-substituted derivatives like 3,4-dimethyl-1H-pyrrole-2,5-dione. The electron-withdrawing bromine atom creates an electron-deficient heterocyclic system that enhances electrophilic reactivity, facilitating nucleophilic addition reactions and non-covalent interactions with biological targets [1]. This electronic perturbation differentiates it from other derivatives such as 3,4-diethyl-1H-pyrrole-2,5-dione or 3,4-diphenyl-1H-pyrrole-2,5-dione, which exhibit different steric and electronic profiles [1].
The brominated derivative exhibits distinct structure-activity relationships when compared to other maleimide-based compounds. While many maleimide derivatives function as effective Michael acceptors in biological systems, forming covalent bonds with thiol groups, the C3-bromine substitution in 3-Bromo-1H-pyrrole-2,5-dione provides an additional mechanism for biological activity through halogen bonding interactions with target proteins. Structural analyses of related compounds reveal that maleimide derivatives can adopt distinct stereoisomeric configurations (Z and E isomers) in both solid state and solution, with bromine substitution influencing this isomerism [1]. Furthermore, crystallographic studies of structurally similar alkynyl maleimides demonstrate how substitutions affect molecular packing through interactions such as C-H···π bonding and C-H···O hydrogen bonding [7]. These structural insights explain how bromine substitution enhances target binding affinity compared to non-halogenated analogs, potentially enabling interactions with unique biological targets inaccessible to simpler maleimides.
The compound's chemical versatility is demonstrated by its participation in various synthetic transformations, including cross-coupling reactions under Sonogashira conditions to form alkynylated derivatives [7]. This adaptability in chemical synthesis makes it a valuable building block for creating diverse libraries of derivatives with potentially enhanced pharmacological properties. As such, 3-Bromo-1H-pyrrole-2,5-dione serves as a multifaceted chemical platform that bridges traditional maleimide chemistry with innovative approaches to heterocyclic drug design, offering unique opportunities for addressing challenging therapeutic targets through its distinctive combination of electronic effects, structural rigidity, and synthetic versatility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1